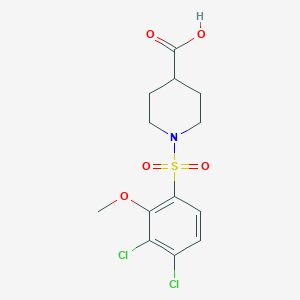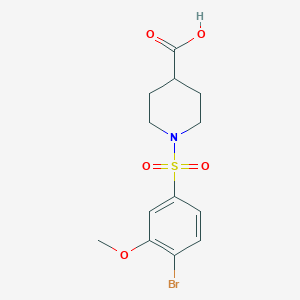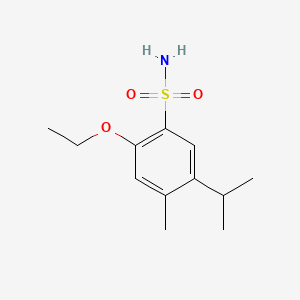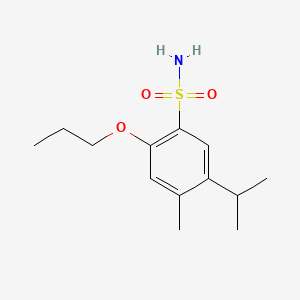![molecular formula C12H14N2O3 B603175 6-(Tert-butyl)-3-methylisoxazolo[5,4-b]pyridine-4-carboxylic acid CAS No. 1356474-58-2](/img/structure/B603175.png)
6-(Tert-butyl)-3-methylisoxazolo[5,4-b]pyridine-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(Tert-butyl)-3-methylisoxazolo[5,4-b]pyridine-4-carboxylic acid is a heterocyclic compound that features an isoxazole ring fused to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Tert-butyl)-3-methylisoxazolo[5,4-b]pyridine-4-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of N-Boc-4-aminopyrazole-5-carbaldehydes with methyl 3,3-dimethoxypropanoate or β-keto esters in acetic acid under reflux conditions . This reaction forms the corresponding pyrazolo[4,3-b]pyridine-6-carboxylates, which can then be converted to the tert-butyl carboxylates via intermediate carboxylic acids.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods mentioned above, with a focus on yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
6-(Tert-butyl)-3-methylisoxazolo[5,4-b]pyridine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being performed.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while reduction could produce reduced forms of the compound. Substitution reactions can result in a variety of substituted derivatives.
Scientific Research Applications
6-(Tert-butyl)-3-methylisoxazolo[5,4-b]pyridine-4-carboxylic acid has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It may be used in the study of biological processes and as a potential lead compound in drug discovery.
Medicine: The compound’s unique structure makes it a candidate for the development of new pharmaceuticals.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 6-(Tert-butyl)-3-methylisoxazolo[5,4-b]pyridine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl octahydro-6H-pyrrolo[3,4-b]pyridine-6-carboxylate
- Methyl(ethyl) pyrazolo[4,3-b]pyridine-6-carboxylates
- Imidazo[4,5-b]pyridines
Uniqueness
6-(Tert-butyl)-3-methylisoxazolo[5,4-b]pyridine-4-carboxylic acid is unique due to its fused isoxazole and pyridine rings, which confer specific chemical and biological properties. This structural uniqueness makes it a valuable compound for various applications, distinguishing it from other similar compounds.
Properties
IUPAC Name |
6-tert-butyl-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3/c1-6-9-7(11(15)16)5-8(12(2,3)4)13-10(9)17-14-6/h5H,1-4H3,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORXUVRDBOBXRHG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC2=C1C(=CC(=N2)C(C)(C)C)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Bis(2-hydroxyethyl)[(5-bromo-2-methoxyphenyl)sulfonyl]amine](/img/structure/B603092.png)
![[(2,4-Dichloro-3-methylphenyl)sulfonyl]bis(2-hydroxyethyl)amine](/img/structure/B603094.png)


amine](/img/structure/B603099.png)
amine](/img/structure/B603100.png)
amine](/img/structure/B603101.png)
amine](/img/structure/B603102.png)
![{[5-(Tert-butyl)-2-butoxyphenyl]sulfonyl}(2-hydroxypropyl)amine](/img/structure/B603107.png)


![1-[(2-Methoxy-5-methylphenyl)sulfonyl]-2-(methylethyl)imidazole](/img/structure/B603111.png)
amine](/img/structure/B603113.png)
![(2-methoxyethyl)[(3-methyl-4-propoxyphenyl)sulfonyl]amine](/img/structure/B603114.png)
